5,5'-Bis(2-furanylmethyl)-1,1'-bi-1,3,5-triazinane-2,2'-dithione
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Overview
Description
5,5’-Bis(2-furanylmethyl)-1,1’-bi-1,3,5-triazinane-2,2’-dithione: BHMF , belongs to the class of heterocyclic organic compounds called furans. It is derived from cellulose and has garnered attention as a biofeedstock . BHMF appears as a white solid, although commercial samples may exhibit a yellowish or tan hue.
Preparation Methods
BHMF can be synthesized via the reduction of the formyl group of 5-hydroxymethylfurfural (HMF) . HMF is produced through the acid-catalyzed dehydration of fructose, which itself is an isomer and derivative of glucose obtained from cellulose hydrolysis. The reduction of HMF to BHMF occurs under high temperatures and high hydrogen pressure, catalyzed by materials such as nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide, along with sodium amalgam. Hydrogenation in an aqueous environment using copper or platinum catalysts yields BHMF as the primary product. Under more rigorous conditions, the furan ring can be further reduced, resulting in 2,5-bis(hydroxymethyl)tetrahydrofuran .
Chemical Reactions Analysis
BHMF functions as a diol and finds applications in the production of polyurethane foams and polyesters. Its reactions include oxidation, reduction, and substitution. Common reagents and conditions vary depending on the specific transformation. Major products formed from these reactions contribute to its industrial utility .
Scientific Research Applications
BHMF’s versatility extends across various scientific domains:
Chemistry: It serves as a building block for synthesizing other compounds.
Biology: BHMF may find applications in drug design or bioactive molecule development.
Medicine: Research explores its potential therapeutic effects.
Industry: BHMF contributes to the creation of sustainable materials and fuels.
Mechanism of Action
The precise mechanism by which BHMF exerts its effects remains an active area of study. Researchers investigate its molecular targets and pathways to understand its biological activity.
Comparison with Similar Compounds
While BHMF possesses unique properties, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds were not mentioned in the available data.
Properties
Molecular Formula |
C16H20N6O2S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-1-[5-(furan-2-ylmethyl)-2-sulfanylidene-1,3,5-triazinan-1-yl]-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H20N6O2S2/c25-15-17-9-19(7-13-3-1-5-23-13)11-21(15)22-12-20(10-18-16(22)26)8-14-4-2-6-24-14/h1-6H,7-12H2,(H,17,25)(H,18,26) |
InChI Key |
KJALZYAVBRQRBT-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)N3CN(CNC3=S)CC4=CC=CO4 |
Origin of Product |
United States |
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